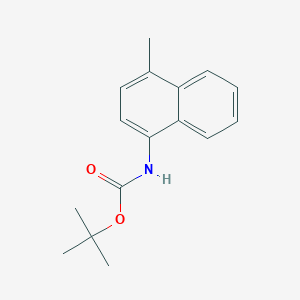
tert-Butyl (4-methylnaphthalen-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-methylnaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C₁₆H₁₉NO₂ It is a derivative of carbamic acid, where the carbamate group is attached to a tert-butyl group and a 4-methylnaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methylnaphthalen-1-yl)carbamate typically involves the reaction of 4-methylnaphthalen-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylnaphthalen-1-amine+tert-butyl chloroformate→tert-Butyl (4-methylnaphthalen-1-yl)carbamate+HCl
The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl (4-methylnaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-methylnaphthalen-1-amine and tert-butanol.
Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution can be facilitated using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: 4-methylnaphthalen-1-amine and tert-butanol.
Oxidation: Naphthoquinones and other oxidized derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (4-methylnaphthalen-1-yl)carbamate serves as a protecting group for amines, allowing for selective reactions to occur on other functional groups. It can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology and Medicine
In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which tert-Butyl (4-methylnaphthalen-1-yl)carbamate exerts its effects depends on its specific application. In the context of protecting groups in organic synthesis, the carbamate group stabilizes the amine, preventing unwanted reactions. Upon deprotection, the amine is released, allowing for further functionalization.
類似化合物との比較
Similar Compounds
tert-Butyl (4-methylphenyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.
tert-Butyl (4-ethylnaphthalen-1-yl)carbamate: Similar structure with an ethyl group instead of a methyl group on the naphthalene ring.
tert-Butyl (4-methoxynaphthalen-1-yl)carbamate: Similar structure with a methoxy group instead of a methyl group on the naphthalene ring.
Uniqueness
tert-Butyl (4-methylnaphthalen-1-yl)carbamate is unique due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
tert-butyl N-(4-methylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-11-9-10-14(13-8-6-5-7-12(11)13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
InChIキー |
GPHFUSYFLKMXCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


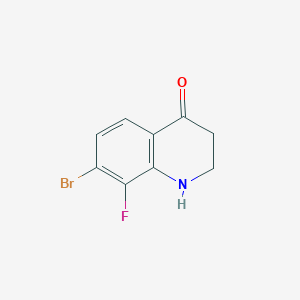

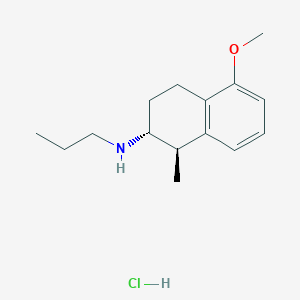
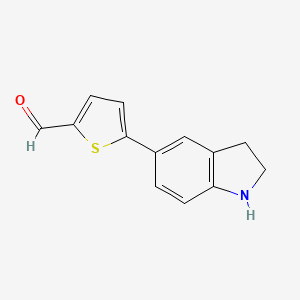
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
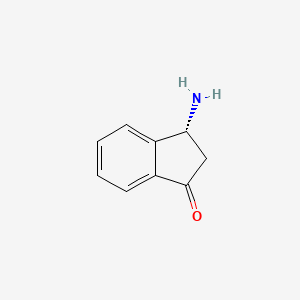
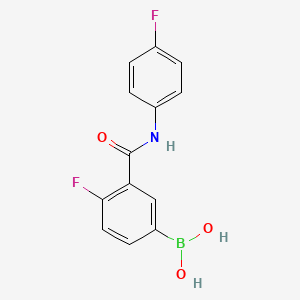
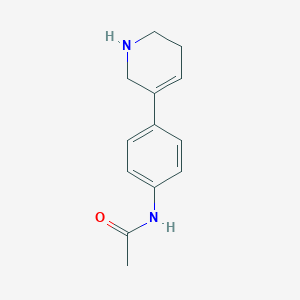
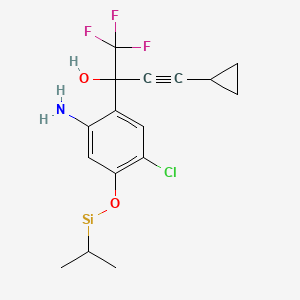
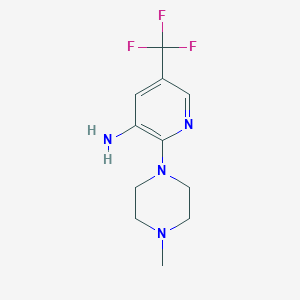

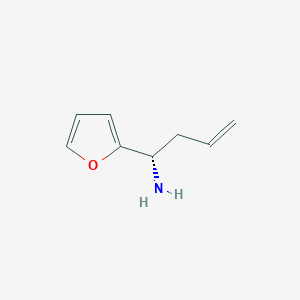
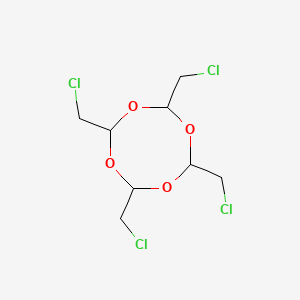
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
